molecular formula C21H19FN4O4S B2494172 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1251546-07-2

2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2494172
CAS No.: 1251546-07-2
M. Wt: 442.47
InChI Key: LCEFYNYYJUBWMW-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 4-fluorophenyl group at the 4-position and an N-(2-methoxyphenyl)acetamide moiety at the 2-position . Its synthesis likely employs methods analogous to those for similar pyridothiadiazine derivatives, involving cyclocondensation and sulfonation steps .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-30-18-6-3-2-5-17(18)24-20(27)13-25-14-26(16-10-8-15(22)9-11-16)21-19(31(25,28)29)7-4-12-23-21/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFYNYYJUBWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps, including the formation of the pyrido[2,3-e][1,2,4]thiadiazine core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules to highlight key differences in substituents, molecular properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine-1,1-dioxide R1 = 4-fluorophenyl, R2 = 2-methoxyphenyl ~443.45* High lipophilicity; potential CNS activity inferred from analogs
2-[4-(4-Methylphenyl)-1,1-dioxo-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(4-methylbenzyl)acetamide [P585-2079] Same as target R1 = 4-methylphenyl, R2 = 4-methylbenzyl ~453.49 Enhanced metabolic stability due to methyl groups
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[1,3]thiazole R1/R2 = 4-fluorophenyl ~504.51 Anticandidal activity (reported in analogs)
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide [618427-59-1] Thieno[2,3-d]pyrimidine R1 = 3,4-difluorophenyl, R2 = thioether ~463.50 Kinase inhibition (hypothesized from structural motifs)
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidine-chromenone R1 = 3-fluoro-4-isopropoxyphenyl ~571.20 Antiproliferative activity (inferred from mass data)

*Calculated based on formula C₂₂H₁₉FN₃O₄S.

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound may improve target binding compared to 4-methylphenyl () due to fluorine’s electronegativity and small atomic radius . The 2-methoxyphenyl acetamide moiety enhances solubility relative to 4-methylbenzyl () but may reduce membrane permeability compared to non-polar groups .

Chromenone-pyrazolopyrimidine hybrids () show higher molecular weights (~571 vs. ~443 g/mol), likely influencing pharmacokinetic profiles .

Anti-exudative activity in acetamide derivatives (e.g., ’s 2-((4-amino-triazol-3-yl)sulfanyl)-N-acetamide) suggests the target compound may share similar mechanisms .

Research Findings and Implications

  • Structural Insights : NMR studies of analogous compounds () reveal that substituent-induced chemical shift changes (e.g., in regions A/B of thiadiazine rings) correlate with altered bioactivity, supporting targeted modifications .
  • Synthetic Challenges: The sulfone group in the thiadiazine core requires precise oxidation conditions, as noted in ’s methylphenyl analog synthesis .
  • Unanswered Questions : Direct bioactivity data for the target compound are absent in the evidence; future studies should prioritize assays for COX-2 inhibition or kinase targets, given structural parallels to diclofenac () and kinase inhibitors () .

Biological Activity

Overview

The compound 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(2-methoxyphenyl)acetamide is a pyrido-thiadiazine derivative characterized by a complex molecular structure that includes a fluorophenyl group and an acetamide moiety. With a molecular weight of approximately 442.47 g/mol and the CAS number 1251546-07-2, this compound has garnered interest for its potential biological activities.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets. The key features include:

  • Pyrido-thiadiazine Core : This core structure is known for its diverse biological activities.
  • Fluorophenyl Group : The presence of fluorine can enhance the compound's lipophilicity and biological activity.
  • Methoxyphenyl Acetamide Moiety : This functional group contributes to the compound's pharmacological properties.

The biological activity of this compound may involve interactions with specific receptors or enzymes within biological systems. Thiadiazines are known to exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.

Case Studies and Research Findings

Currently, there is a lack of published literature specifically detailing the biological activity of this compound. However, research on similar compounds provides insights into its potential applications:

CompoundActivityReference
5-(11-Fluoro-6h-Pyrido[2',3']oxazino thiazoleAnticancer
4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-oneAntimicrobial
8-(4-fluorophenyl)-3-(3-methylphenyl)-6-oxo-pyrido[2,1-b][1,3,5]thiadiazineAnti-inflammatory

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

  • Formation of the pyrido-thiadiazine core.
  • Introduction of the fluorophenyl group.
  • Coupling with the methoxyphenyl acetamide moiety.

The compound can undergo various chemical reactions typical for acetamides and thiadiazines:

  • Oxidation : To form oxidized derivatives.
  • Reduction : To modify functional groups within the molecule.
  • Substitution Reactions : Where specific atoms or groups are replaced by others.

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